5-Nitro-2-phenoxyaniline 5-Nitro-2-phenoxyaniline
Brand Name: Vulcanchem
CAS No.: 5410-98-0
VCID: VC16097567
InChI: InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

5-Nitro-2-phenoxyaniline

CAS No.: 5410-98-0

Cat. No.: VC16097567

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-phenoxyaniline - 5410-98-0

Specification

CAS No. 5410-98-0
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 5-nitro-2-phenoxyaniline
Standard InChI InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
Standard InChI Key JLDQORDBQQXPCI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Features

Molecular and Crystallographic Characteristics

5-Nitro-2-phenoxyaniline (C₁₂H₁₀N₂O₃) belongs to the phenoxyaniline family, featuring two aromatic rings connected by an oxygen bridge. The nitro group at the 5-position and the amino group at the 2-position create a non-planar structure, with a dihedral angle of approximately 71.38° between the rings . This configuration, confirmed via X-ray crystallography in related compounds, influences electronic distribution and reactivity . The compound’s exact mass is 230.06900 g/mol, with a polar surface area (PSA) of 81.07 Ų and a logP value of 4.07, indicating moderate hydrophobicity .

Table 1: Physicochemical Properties of 5-Nitro-2-phenoxyaniline

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
Density1.322 g/cm³
Boiling Point366.6°C at 760 mmHg
Flash Point175.5°C
LogP4.07
Polar Surface Area81.07 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-nitro-2-phenoxyaniline typically involves a multi-step process:

  • Condensation: Reaction of o-chloronitrobenzene with phenol under alkaline conditions to form 2-phenoxynitrobenzene.

  • Acetylation: Protection of the amine group via acetylation to prevent unwanted side reactions during nitration .

  • Nitration: Introduction of the nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄), followed by deprotection to yield the final product .

This method ensures regioselectivity, directing the nitro group to the 5-position. Alternative routes, such as Ullmann coupling or nucleophilic aromatic substitution, have been explored but are less commonly employed due to lower yields.

Structural and Electronic Properties

Conformational Analysis

X-ray diffraction studies of analogous compounds (e.g., 4-nitro-2-phenoxyaniline) reveal a syn-periplanar (+sp) conformation at the bridging oxygen atom, with intramolecular hydrogen bonds stabilizing the structure . The nitro group’s coplanarity with the aniline ring enhances resonance effects, increasing electrophilicity at the nitro-substituted carbon . These features are critical for its reactivity in subsequent synthetic applications, such as Schiff base formation .

Applications in Pharmaceutical Synthesis

Role in NSAID Production

DerivativeTherapeutic UseMechanism of Action
NimesulideAnti-inflammatoryCOX-2 inhibition
Schiff Base ComplexesAntibacterial agentsMetal chelation

Comparative Analysis with 4-Nitro-2-phenoxyaniline

While structurally similar, 4-nitro-2-phenoxyaniline differs in nitro group placement, resulting in distinct crystallographic and biological properties. The 4-nitro isomer exhibits a dihedral angle of 71.40° between aromatic rings, nearly identical to its 5-nitro counterpart, but demonstrates weaker COX-2 inhibition due to reduced electronic stabilization .

Future Research Directions

  • Synthetic Optimization: Developing greener nitration methods to improve yield and reduce waste.

  • Pharmacokinetic Studies: Investigating absorption, distribution, and toxicity profiles of derivatives.

  • Targeted Drug Design: Exploiting the nitro group’s electrophilicity for covalent inhibitor development.

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